molecular formula C18H21FN2O2 B2948434 1-(4-Fluorobenzyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea CAS No. 1797899-41-2

1-(4-Fluorobenzyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Cat. No. B2948434
CAS RN: 1797899-41-2
M. Wt: 316.376
InChI Key: AMOVSBQOGAZHKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an isocyanate to form the urea group . The fluorobenzyl and methoxy-o-tolyl-ethyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the aromatic rings and the urea group. The aromatic rings would contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the urea group and the aromatic rings. The urea group could undergo hydrolysis, especially under acidic or basic conditions . The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance the compound’s solubility in water .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being investigated for medicinal purposes, future research could involve studying its biological activity, optimizing its structure for improved efficacy, and evaluating its safety profile .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-5-3-4-6-16(13)17(23-2)12-21-18(22)20-11-14-7-9-15(19)10-8-14/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOVSBQOGAZHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

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